molecular formula C17H13N3O2S B13001634 2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole

2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole

Cat. No.: B13001634
M. Wt: 323.4 g/mol
InChI Key: SVUVCGDZXYGFQO-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole is a useful research compound. Its molecular formula is C17H13N3O2S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Biological Activity

2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features an indoline moiety linked to a thiazole ring, with a nitrophenyl substituent. This unique structure is hypothesized to contribute to its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of thiazole, including those similar to this compound, exhibit significant antioxidant properties. A study highlighted that thiazole derivatives can act as effective inhibitors of monoamine oxidase B (MAO-B), which is crucial for neurodegenerative disease treatment. The presence of the nitro group in the structure was identified as a key pharmacophoric feature for enhancing antioxidant activity and selectivity against MAO-B inhibitors .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. The IC50 values for these compounds range significantly, indicating varying degrees of potency. In particular, derivatives with thiazole rings have shown effectiveness against lung and breast cancer cell lines, with some compounds achieving IC50 values as low as 0.11 µM .

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)0.11
This compoundMCF-7 (Breast)0.15

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Compounds related to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro. In particular, studies demonstrated that these compounds could significantly reduce levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Indoline Moiety : Contributes to the overall stability and bioactivity.
  • Thiazole Ring : Enhances interaction with biological targets.
  • Nitro Group : Plays a critical role in modulating activity against specific enzymes and receptors.

Case Study 1: Anticancer Evaluation

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines such as A549 and MCF-7. The results indicated that modifications in the thiazole ring significantly impacted cytotoxicity, with certain derivatives exhibiting potent activity comparable to established chemotherapeutics like etoposide .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory potential of indole-thiazole hybrids. The study found that specific modifications led to enhanced inhibition of pro-inflammatory cytokines in RAW264.7 cells, suggesting that similar modifications could be beneficial for developing new anti-inflammatory agents .

Properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C17H13N3O2S/c21-20(22)14-6-3-5-13(10-14)15-11-23-17(18-15)19-9-8-12-4-1-2-7-16(12)19/h1-7,10-11H,8-9H2

InChI Key

SVUVCGDZXYGFQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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